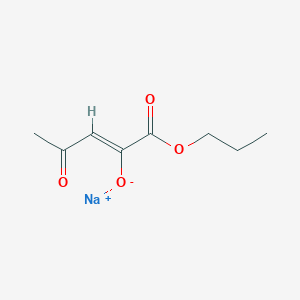

Propyl 2,4-dioxovalerate, monosodium salt

Description

Contextualization within the Broader Field of Alpha,Gamma-Dioxoester Chemistry

Propyl 2,4-dioxovalerate, monosodium salt, belongs to the class of alpha,gamma-dioxoesters. These compounds are characterized by the presence of two ketone carbonyl groups at the alpha (α) and gamma (γ) positions relative to an ester functionality. This arrangement of functional groups imparts a distinct reactivity profile to the molecule, making it susceptible to a variety of chemical transformations.

The chemistry of alpha,gamma-dioxoesters is rich and varied, offering chemists a powerful tool for the synthesis of a wide array of organic molecules. The presence of two electrophilic carbonyl centers and an enolizable proton between them allows for selective reactions at different positions. For instance, the alpha-keto group can be targeted by nucleophiles, while the gamma-keto group can participate in different sets of reactions. The ester group, in turn, can be hydrolyzed or converted into other functional groups. This multi-functionality is a key reason for the prominence of this class of compounds in organic synthesis.

A related and well-studied compound is Ethyl 2,4-dioxovalerate, which serves as a useful analogue for understanding the reactivity of propyl 2,4-dioxovalerate. sigmaaldrich.comchem47.com Research on the ethyl ester has shown its utility as an intermediate in the synthesis of various heterocyclic compounds. For example, it can be used to prepare pyrazole (B372694) derivatives. sigmaaldrich.com The general reactivity patterns observed for the ethyl ester can be largely extrapolated to the propyl ester, providing a basis for its application in similar synthetic strategies.

Historical Trajectory and Evolution of Synthetic Methodologies for Related Ketone and Carboxylic Acid Derivatives

The synthetic methodologies for creating ketones and carboxylic acid derivatives, the core functional groups in propyl 2,4-dioxovalerate, have a long and storied history in organic chemistry. The conversion of carboxylic acids to ketones, for instance, is a reaction that has been known for centuries and has been rediscovered multiple times. acs.orgresearchgate.net One of the earliest accounts dates back to 1612. acs.orgresearchgate.net In 1886, W. H. Perkin, Sr. developed a method for producing simple ketones by refluxing carboxylic acids with a base. acs.orgresearchgate.net

A significant advancement in this area was the Dakin–West reaction, first described in 1928, which is particularly applicable to α-amino acids. acs.orgresearchgate.net Over the years, numerous other methods have been developed, including the use of organometallic reagents. Organolithium compounds are commonly used to convert carboxylic acids to ketones. chemistrysteps.com Another approach involves the use of Weinreb amides, which can be prepared from acid chlorides and subsequently react with organolithium or Grignard reagents to yield ketones. chemistrysteps.com Furthermore, organocuprates (Gilman reagents) can be employed to convert acid chlorides into ketones. chemistrysteps.com

The synthesis of carboxylic acids themselves can be achieved through various routes, with two of the most common being the hydrolysis of acid derivatives and the oxidation of other organic compounds. britannica.com Acyl chlorides, for example, are readily hydrolyzed to carboxylic acids simply by adding water. britannica.com Esters, nitriles, and amides can also be hydrolyzed, though they often require more forcing conditions such as heating with strong acids or bases. britannica.com Oxidation of primary alcohols using strong oxidizing agents like chromic acid or potassium permanganate (B83412) is another fundamental method for carboxylic acid synthesis. britannica.com

The synthesis of alpha,gamma-dioxoesters, such as ethyl 2,4-dioxovalerate, often involves a condensation reaction. For example, ethyl 2,4-dioxovalerate can be synthesized through the condensation of diethyl oxalate (B1200264) and acetone (B3395972). chemicalbook.com This type of reaction is a cornerstone in the construction of the dioxoester framework.

Significance of this compound as a Versatile Synthetic Synthon and Building Block

This compound, is a highly valuable synthon in organic synthesis due to its inherent structural features. The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. In this case, the propyl 2,4-dioxovalerate moiety can be incorporated into larger molecules through a variety of chemical reactions, making it a versatile building block for the synthesis of complex targets.

The presence of multiple functional groups allows for a stepwise and controlled elaboration of the molecular structure. The enolate form, stabilized by the two carbonyl groups, is a potent nucleophile that can participate in a range of carbon-carbon bond-forming reactions. This reactivity is central to its utility in constructing intricate molecular architectures.

While specific research on this compound is not as extensively documented as its ethyl counterpart, its synthetic potential can be inferred from the known chemistry of related alpha,gamma-dioxoesters. For instance, ethyl 2,4-dioxovalerate has been utilized in the preparation of 1H-pyrazolo-[3,4-d]-pyridazin-7(6H)-one core analogs and various pyrazole derivatives. sigmaaldrich.com It is reasonable to assume that the propyl ester would exhibit similar reactivity and could be employed in the synthesis of analogous heterocyclic systems.

The monosodium salt form of the compound is particularly significant as it represents a pre-formed enolate, which can be used directly in nucleophilic addition and substitution reactions without the need for a separate deprotonation step. This can lead to cleaner reactions and higher yields in certain synthetic applications.

Below is a table summarizing the key properties of the related ethyl ester, which provides a useful reference for the expected characteristics of the propyl ester.

| Property | Value |

| Chemical Formula | C7H10O4 |

| Molecular Weight | 158.15 g/mol |

| Boiling Point | 101-103 °C at 12 mmHg |

| Melting Point | 16-18 °C |

| Density | 1.126 g/mL at 25 °C |

| Refractive Index | n20/D 1.474 |

Data for Ethyl 2,4-dioxovalerate sigmaaldrich.com

Structure

3D Structure of Parent

Properties

CAS No. |

85392-52-5 |

|---|---|

Molecular Formula |

C8H11O4.Na C8H11NaO4 |

Molecular Weight |

194.16 g/mol |

IUPAC Name |

sodium;(Z)-1,4-dioxo-1-propoxypent-2-en-2-olate |

InChI |

InChI=1S/C8H12O4.Na/c1-3-4-12-8(11)7(10)5-6(2)9;/h5,10H,3-4H2,1-2H3;/q;+1/p-1/b7-5-; |

InChI Key |

FJCNTPZBXJFLHK-YJOCEBFMSA-M |

Isomeric SMILES |

CCCOC(=O)/C(=C/C(=O)C)/[O-].[Na+] |

Canonical SMILES |

CCCOC(=O)C(=CC(=O)C)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Propyl 2,4 Dioxovalerate, Monosodium Salt

Classic Synthetic Approaches to Dioxoesters and their Alkali Metal Salts

The foundational structure of propyl 2,4-dioxovalerate is an α,γ-dioxoester. The synthesis of such dicarbonyl compounds and their alkali metal salts has been well-established in organic chemistry, primarily through adaptations of classic condensation reactions.

Variants of the Krebs Reaction for Alpha,Gamma-Dioxoester Formation

While the Krebs cycle (also known as the citric acid cycle) is a fundamental biochemical pathway involving di- and tricarboxylic acids, the term "Krebs Reaction" is not a standard designation for a specific synthetic reaction in organic chemistry for the formation of α,γ-dioxoesters. It is possible that this terminology is a misnomer or refers to biochemical transformations. The primary and most relevant synthetic routes for creating the carbon skeleton of compounds like propyl 2,4-dioxovalerate are variants of the Claisen condensation.

Adaptations of the Claisen Condensation for Dioxoester Synthesis

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. google.com This reaction is highly effective for the synthesis of β-keto esters and, through its variations, α,γ-dioxoesters. alfa-chemistry.comchemicalbook.com

A pertinent adaptation for the synthesis of the 2,4-dioxovalerate scaffold is the mixed or "crossed" Claisen condensation. sigmaaldrich.com This involves the reaction of a ketone with an ester that cannot form an enolate itself (i.e., it lacks α-hydrogens). A common strategy employs the reaction between acetone (B3395972) and a dialkyl oxalate (B1200264), such as diethyl oxalate, in the presence of a corresponding alkoxide base (e.g., sodium ethoxide). sigmaaldrich.com

The mechanism proceeds through the following key steps:

Enolate Formation: The alkoxide base deprotonates the α-carbon of acetone, forming a nucleophilic enolate.

Nucleophilic Attack: The acetone enolate attacks one of the electrophilic carbonyl carbons of the dialkyl oxalate.

Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide ion to form the β-keto ester.

Deprotonation: The resulting α,γ-dioxoester is more acidic than the starting alcohol, so it is readily deprotonated by the alkoxide base. This final, essentially irreversible deprotonation drives the reaction to completion. chemicalbook.com An acidic workup is then required to protonate the enolate and isolate the neutral dioxoester.

A general reaction scheme for a related compound, ethyl 2,4-dioxovalerate, is as follows:

Reactants: Diethyl oxalate and Acetone

Base: Sodium ethoxide

Product: Ethyl 2,4-dioxovalerate

Targeted Synthesis and Derivatization of Propyl 2,4-Dioxovalerate

The specific synthesis of propyl 2,4-dioxovalerate can be approached in two primary ways: a direct Claisen-type condensation using dipropyl oxalate and acetone, or the esterification of a pre-formed 2,4-dioxovaleric acid with propyl alcohol.

Esterification Pathways from 2,4-Dioxovaleric Acid Utilizing Propyl Alcohol

Should 2,4-dioxovaleric acid be available as a starting material, its conversion to the propyl ester can be efficiently achieved through Fischer-Speier esterification. libretexts.org This acid-catalyzed esterification involves reacting the carboxylic acid with an excess of propyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). sigmaaldrich.comaklectures.com The reaction is an equilibrium process, and to favor the formation of the ester, it is common to use a large excess of the alcohol, which can also serve as the solvent. aklectures.com Another strategy to drive the equilibrium towards the product is the removal of water as it is formed. libretexts.org

The mechanism of Fischer esterification involves the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by the oxygen of propyl alcohol on the activated carbonyl carbon.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final propyl ester and regenerate the acid catalyst.

Optimization of Reaction Conditions and Yields for Ester Formation

The yield of propyl 2,4-dioxovalerate, whether through a direct Claisen-type condensation or Fischer esterification, is highly dependent on the reaction conditions.

For a Claisen-type condensation analogous to the synthesis of ethyl 2,4-dioxovalerate, key parameters to optimize would include:

Base: Sodium propoxide would be the ideal base to avoid transesterification when using dipropyl oxalate.

Temperature: These reactions are often conducted at low temperatures (e.g., -5 to 0 °C) to control the reaction rate and minimize side reactions. sigmaaldrich.com

Reactant Stoichiometry: The molar ratios of the ketone, oxalate ester, and base are crucial for maximizing the yield.

Solvent: Anhydrous propyl alcohol would be the solvent of choice when using sodium propoxide.

The following table outlines typical reaction conditions for the synthesis of a similar compound, ethyl 2,4-dioxovalerate, which can be adapted for the propyl analogue. sigmaaldrich.com

| Parameter | Condition | Purpose |

| Base | Sodium Ethoxide | To generate the enolate of acetone. |

| Reactants | Diethyl Oxalate, Acetone | To form the carbon skeleton of the dioxoester. |

| Solvent | Anhydrous Ethanol (B145695) | To dissolve reactants and the base. |

| Temperature | Below -5 °C | To control the exothermic reaction and minimize side products. |

| Reaction Time | 3 hours | To ensure the reaction goes to completion. |

| Workup | Acidification (e.g., HCl) | To neutralize the enolate and isolate the neutral product. |

| Yield | 94% | Reported yield for ethyl 2,4-dioxovalerate. sigmaaldrich.com |

For Fischer esterification, optimization would focus on:

Catalyst: The choice and concentration of the acid catalyst (e.g., H₂SO₄, TsOH) can significantly affect the reaction rate.

Reactant Ratio: A large excess of propyl alcohol is generally used to push the equilibrium towards the ester product.

Water Removal: Techniques such as azeotropic distillation with a Dean-Stark apparatus can be employed to remove water and increase the yield.

Temperature: The reaction is typically run at the reflux temperature of the alcohol.

Formation of the Monosodium Salt

The final step in the synthesis is the formation of the monosodium salt of propyl 2,4-dioxovalerate. As a β-dicarbonyl compound, the methylene (B1212753) protons between the two carbonyl groups of propyl 2,4-dioxovalerate are acidic. libretexts.org This allows for the ready formation of a stable enolate salt upon treatment with a suitable base.

The preparation of the monosodium salt is typically achieved by reacting the purified propyl 2,4-dioxovalerate with a stoichiometric amount of a sodium base. Common bases used for this purpose include sodium alkoxides, such as sodium methoxide (B1231860) or sodium ethoxide, in an anhydrous solvent like ethanol or diethyl ether. google.comlibretexts.org The reaction is an acid-base neutralization, where the alkoxide deprotonates the acidic α-carbon of the dioxovalerate to form the sodium enolate and the corresponding alcohol.

The general procedure involves dissolving the propyl 2,4-dioxovalerate in a dry, inert solvent and adding a solution of the sodium alkoxide. The resulting sodium salt, which is often insoluble in nonpolar organic solvents, may precipitate out of the solution and can be isolated by filtration. The solid is then typically washed with a non-polar solvent to remove any unreacted starting materials and dried under vacuum.

The following table summarizes the properties of the closely related ethyl 2,4-dioxovalerate. chemicalbook.com

| Property | Value |

| Molecular Formula | C₇H₁₀O₄ |

| Molecular Weight | 158.15 g/mol |

| Boiling Point | 101-103 °C at 12 mmHg |

| Melting Point | 16-18 °C |

| Density | 1.126 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.474 |

Direct Salt Formation Techniques via Deprotonation with Sodium Bases (e.g., sodium methoxide, sodium ethoxide)

The formation of propyl 2,4-dioxovalerate, monosodium salt, is achieved through an acid-base reaction where the acidic α-proton of the propyl 2,4-dioxovalerate is abstracted by a strong sodium base. The most commonly employed bases for this purpose are sodium alkoxides, such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOCH₂CH₃).

The underlying principle of this reaction is the Claisen condensation of dipropyl oxalate with acetone, which is then quenched with a sodium base to yield the monosodium salt of the resulting dione (B5365651). A general reaction scheme for the synthesis of a related compound, ethyl 2,4-dioxovalerate, involves the dropwise addition of a mixture of acetone and diethyl oxalate to a solution of sodium ethoxide in ethanol at low temperatures. chemicalbook.com This methodology can be adapted for the synthesis of the propyl ester by substituting dipropyl oxalate and a corresponding sodium propoxide or another suitable sodium base.

The reaction mechanism involves the nucleophilic attack of the enolate of acetone on the carbonyl carbon of the oxalate ester. The subsequent elimination of an alkoxide group leads to the formation of the β-dicarbonyl system. The acidic proton between the two carbonyl groups is then readily removed by the sodium base present in the reaction mixture, leading to the formation of the stable enolate salt.

Table 1: Comparison of Sodium Bases for Deprotonation

| Sodium Base | Chemical Formula | Molar Mass ( g/mol ) | Key Characteristics |

| Sodium Methoxide | NaOCH₃ | 54.02 | A strong, non-nucleophilic base commonly used in organic synthesis. |

| Sodium Ethoxide | NaOCH₂CH₃ | 68.05 | Another strong base, often used when ethanol is the solvent of choice. chemicalbook.com |

Investigation of Solvent Effects on Salt Precipitation and Purity

The choice of solvent plays a critical role in the successful synthesis and isolation of this compound. The solvent not only facilitates the reaction but also influences the solubility of the reactants, intermediates, and the final product. The ideal solvent should allow for the efficient formation of the salt and its subsequent precipitation, thereby enabling easy separation from the reaction mixture.

For the related synthesis of ethyl 2,4-dioxovalerate, anhydrous ethanol is a commonly used solvent, particularly when sodium ethoxide is used as the base. chemicalbook.com The use of an alcohol corresponding to the alkoxide base can help to minimize transesterification side reactions. Upon formation, the sodium salt of the dione often exhibits limited solubility in the organic solvent, leading to its precipitation out of the solution.

The purity of the precipitated salt is influenced by the solubility of impurities in the chosen solvent. A well-chosen solvent will keep any unreacted starting materials and byproducts dissolved while allowing the desired sodium salt to crystallize. The temperature of the reaction and precipitation is also a key factor; cooling the reaction mixture can often enhance the yield of the precipitated salt.

Table 2: Solvent Properties and Their Impact on Salt Formation

| Solvent | Dielectric Constant | Boiling Point (°C) | Influence on Reaction and Precipitation |

| Ethanol | 24.55 | 78.37 | Commonly used with sodium ethoxide, promotes the precipitation of the sodium salt. chemicalbook.com |

| Methanol | 32.7 | 64.7 | Suitable for use with sodium methoxide. |

| Tetrahydrofuran (THF) | 7.6 | 66 | An aprotic polar solvent that can be used, but may require different isolation techniques. |

| Diethyl Ether | 4.3 | 34.6 | Often used as a co-solvent or for washing the precipitate due to its low polarity. |

Isolation and Purification Strategies for the Monosodium Salt

Once the precipitation of this compound, is complete, the solid product must be isolated and purified. The primary method for isolation is vacuum filtration, where the solid salt is separated from the liquid reaction mixture. The collected solid is then typically washed with a suitable solvent to remove any remaining impurities.

The choice of washing solvent is crucial for obtaining a high-purity product. The ideal washing solvent should not dissolve the desired sodium salt but should effectively wash away any soluble impurities. Anhydrous diethyl ether or another non-polar solvent is often a good choice for this purpose, as the ionic sodium salt is generally insoluble in such solvents.

Further purification can be achieved through recrystallization if necessary. This involves dissolving the crude salt in a minimal amount of a suitable hot solvent in which it has moderate solubility and then allowing it to cool slowly. As the solution cools, the pure salt will crystallize out, leaving the impurities dissolved in the mother liquor. The purified crystals can then be collected by filtration, washed with a cold solvent, and dried under vacuum to remove any residual solvent.

Table 3: Summary of Isolation and Purification Techniques

| Technique | Purpose | Key Considerations |

| Vacuum Filtration | To separate the precipitated solid salt from the liquid reaction mixture. | Ensuring a good seal and using an appropriate filter paper. |

| Solvent Washing | To remove soluble impurities from the surface of the isolated salt. | The washing solvent should not dissolve the product. |

| Recrystallization | To further purify the solid salt by removing incorporated impurities. | Selecting an appropriate solvent system and controlling the cooling rate. |

| Vacuum Drying | To remove residual solvent from the purified product. | Applying an appropriate temperature and vacuum to avoid decomposition. |

Fundamental Chemical Reactivity and Transformation Pathways of Propyl 2,4 Dioxovalerate, Monosodium Salt

Exploration of Nucleophilic and Electrophilic Reactivity Profiles of the Dioxovalerate Anion

The chemical behavior of the propyl 2,4-dioxovalerate anion is governed by a duality in its reactivity, possessing both nucleophilic and electrophilic characteristics. chim.it

Nucleophilic Profile : The monosodium salt form implies the existence of an enolate anion, where the negative charge is delocalized across the oxygen atom at C4 and the carbon atom at C3. This delocalization makes the enolate a soft nucleophile, capable of attacking electrophiles at the C3 position (α-carbon to the ester). This nucleophilicity is central to many of its condensation and alkylation reactions.

Electrophilic Profile : The molecule contains three distinct electrophilic centers. The carbonyl carbons at the C2 (α-keto) and C4 (γ-keto) positions are susceptible to attack by various nucleophiles. The carbonyl carbon of the propyl ester group at C1 is also an electrophilic site, particularly for reactions like hydrolysis and transesterification. The presence of these multiple electrophilic sites allows for complex reaction pathways and the synthesis of diverse molecular architectures. acs.org

Reaction Mechanisms at the Alpha,Gamma-Dioxoester Functionality

The α,γ-dioxoester moiety is the hub of the molecule's reactivity, participating in a wide array of chemical transformations. These reactions are foundational for its use as a building block in organic synthesis, particularly for the construction of heterocyclic systems. acs.orgresearchgate.net

Propyl 2,4-dioxovalerate is expected to readily react with nitrogen-based nucleophiles, leading to a variety of condensation products, often culminating in the formation of stable heterocyclic rings. The initial step typically involves the nucleophilic attack of the amine or hydrazine (B178648) on one of the keto groups (C2 or C4), followed by dehydration to form an enamine or hydrazone intermediate, which can then undergo further intramolecular reactions.

For instance, reactions with primary amines can lead to the formation of substituted pyrrolinones. researchgate.net Similarly, reactions with hydrazines are a common route to pyrazole (B372694) derivatives. These transformations underscore the utility of dioxoesters in multicomponent reactions for generating molecular complexity in a single step. researchgate.net

Table 1: Representative Condensation Reactions of Dioxoesters with Nitrogen Nucleophiles

| Nucleophile | Dioxoester Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| Propane-1,2-diamine | Methyl 2,4-dioxopentanoate | 4-acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one | researchgate.net |

| Hydrazine Hydrate | Substituted 1-aminoalkyl-3-hydroxy-3-pyrrolin-2-ones | 1-aminoalkyl-5,6-diaryl-2-oxopyrrolo[3,4-c]pyrazoles | researchgate.net |

This table presents reactions of analogous dioxoesters to illustrate the expected reactivity.

Reactions involving oxygen-based nucleophiles primarily target the ester functionality. In the presence of an alcohol and an acid or base catalyst, propyl 2,4-dioxovalerate can undergo transesterification. This equilibrium-driven process involves the substitution of the propoxy group (-OCH2CH2CH3) with a different alkoxy group from the reacting alcohol.

While the primary reaction with amines leads to condensation at the keto groups, under certain conditions, aminolysis at the ester carbonyl (C1) could occur to form the corresponding amide. However, the higher reactivity of the keto groups often dominates, making the formation of heterocyclic products more common than simple amide formation. researchgate.net

The ester linkage in propyl 2,4-dioxovalerate is susceptible to hydrolysis under both acidic and basic conditions. libretexts.org

Acidic Hydrolysis : When heated with water in the presence of a strong acid catalyst (e.g., HCl, H2SO4), the ester undergoes hydrolysis to yield propanol (B110389) and 2,4-dioxovaleric acid. This reaction is reversible, and an excess of water is required to drive the equilibrium towards the products. libretexts.orgchemguide.co.uk

Basic Hydrolysis (Saponification) : This is an irreversible reaction where the ester is heated with a strong base, such as sodium hydroxide (B78521). The hydroxide ion attacks the ester carbonyl, leading to the formation of propanol and the sodium salt of 2,4-dioxovaleric acid. This process is often preferred for its irreversibility and ease of product separation. libretexts.orgchemguide.co.uk

The strategic placement of multiple functional groups makes propyl 2,4-dioxovalerate an excellent substrate for both intramolecular and intermolecular cyclization reactions. These pathways are crucial for the synthesis of complex cyclic and heterocyclic molecules, which are prevalent in natural products and pharmaceuticals. acs.orgresearchgate.net

The molecule's ability to act as a 1,3-dicarbonyl equivalent allows it to participate in classic ring-forming reactions. For example, in multicomponent reactions, it can react with an aldehyde and an amine to build highly substituted pyrrole (B145914) rings. researchgate.net The specific pathway followed often depends on the reaction conditions and the nature of the other reactants involved. chim.it

Dioxoesters are well-established precursors for a vast range of cyclic compounds, primarily heterocycles, due to their versatile reactivity. acs.org The reaction pathways often involve a sequence of condensation followed by cyclization. The ability to react with dinucleophiles or to participate in tandem reactions makes them powerful tools in synthetic chemistry. researchgate.net

Table 2: Examples of Heterocyclic Systems Synthesized from Dioxoesters

| Reactant(s) | Resulting Cyclic System | Reaction Type | Reference |

|---|---|---|---|

| Hydrazines | Pyrazoles | Condensation/Cyclization | |

| Amines, Aldehydes | Pyrroles, Pyrrolinones | Multicomponent Condensation | researchgate.net |

| Hydroxylamine (B1172632) | Isoxazoles | Condensation/Cyclization | acs.org |

This table showcases the versatility of the dioxoester scaffold in synthesizing diverse cyclic structures.

Intramolecular and Intermolecular Cyclization Pathways and Ring-Closing Reactions

Rearrangement Reactions Involving the Dioxovalerate Scaffold (e.g., Dimroth-like rearrangements)

A thorough review of the scientific literature reveals a notable absence of documented Dimroth-like rearrangements for Propyl 2,4-dioxovalerate, monosodium salt, or structurally related β-keto esters. The Dimroth rearrangement is a well-characterized isomerization process that primarily occurs in specific nitrogen-containing heterocyclic systems, such as certain triazoles and pyrimidines. This reaction involves the reversible opening and closing of the heterocyclic ring, leading to an exchange of endocyclic and exocyclic heteroatoms.

The fundamental mechanism of the Dimroth rearrangement is contingent on the presence of specific functionalities and electronic configurations within a heterocyclic framework, which are not present in the acyclic structure of Propyl 2,4-dioxovalerate. The dioxovalerate scaffold is characterized as a 1,3-dicarbonyl compound. The reactivity of such compounds is dominated by the acidity of the α-protons and the nucleophilicity of the corresponding enolate, leading to reactions such as alkylation, acylation, and condensation.

While 1,3-dicarbonyl compounds can exhibit ring-chain tautomerism, this is an equilibrium between an open-chain form and a cyclic hemiacetal or hemiketal. This process is mechanistically distinct from a Dimroth-like rearrangement, which involves a more complex bond cleavage and reformation sequence to exchange atoms within a cyclic structure.

Based on the current body of chemical knowledge, the dioxovalerate scaffold of this compound, is not anticipated to undergo Dimroth-like rearrangements. The structural and electronic prerequisites for such a transformation are not met by this class of compounds. Consequently, there are no detailed research findings or data tables to present on this specific type of rearrangement for the subject compound.

Advanced Synthetic Applications and Derivative Chemistry of Propyl 2,4 Dioxovalerate, Monosodium Salt

Utilization as a Precursor for Diverse Heterocyclic Systems

The reactivity of propyl 2,4-dioxovalerate, monosodium salt, allows for its cyclization into various heterocyclic rings, including pyrazoles, pyrrolidines, and triazoles. These scaffolds are of significant interest due to their prevalence in pharmaceuticals and other biologically active compounds.

Synthesis of Pyrazole (B372694) Derivatives and Related N-Heterocycles (e.g., via Knorr Pyrazole Synthesis)

The reaction of 1,3-dicarbonyl compounds with hydrazines, known as the Knorr pyrazole synthesis, is a classic and efficient method for preparing pyrazole derivatives. researchgate.netslideshare.net this compound, as a 1,3-dicarbonyl equivalent, readily undergoes this condensation reaction.

The reaction mechanism typically involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. rsc.org The regioselectivity of the reaction is influenced by the differential reactivity of the two carbonyl groups in the propyl 2,4-dioxovalerate moiety. Generally, the more electrophilic ketone carbonyl reacts preferentially with the hydrazine (B178648). rsc.org

This methodology has been employed to synthesize a variety of substituted pyrazoles with potential pharmacological activities. For instance, various pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. nih.gov The general synthetic approach involves the condensation of a β-ketoester, such as an ethyl 2,4-dioxo-4-phenylbutanoate derivative, with hydrazine hydrate. nih.gov

| Reactants | Product | Key Features |

| This compound & Hydrazine hydrate | Substituted Pyrazole | Knorr Pyrazole Synthesis |

| Ethyl 2,4-dioxo-4-phenylbutanoate & Hydrazine hydrate | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | Anti-inflammatory agent precursor |

Formation of Pyrrolidine (B122466) Derivatives and Complex Pyrrolidine Scaffolds

This compound, can also serve as a key starting material for the synthesis of pyrrolidine derivatives. These five-membered nitrogen-containing heterocycles are core structures in numerous natural products and synthetic drugs.

One common strategy involves a multicomponent reaction where the dicarbonyl compound reacts with an amine and an aldehyde. For example, the reaction of ethyl 2,4-dioxovalerate with aldehydes and anilines can lead to the formation of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) hybrids. tandfonline.com This approach allows for the rapid assembly of complex pyrrolidine scaffolds from simple starting materials.

| Reactants | Product | Reaction Type |

| Ethyl 2,4-dioxovalerate, Aldehydes, Anilines | 1,4,5-Trisubstituted pyrrolidine-2,3-diones | Multicomponent Reaction |

| Sodium diethyl oxalacetate (B90230), Methylamine, Aldehyde | Ethyl 4-(hetero)phenyl-2,5-dihydro-1H-pyrrole-3-carboxylates | Cyclocondensation |

Construction of Triazole-Containing Architectures and Fused Ring Systems

The synthesis of triazole derivatives often involves the construction of the 1,2,4-triazole (B32235) ring from various precursors. While direct synthesis from propyl 2,4-dioxovalerate is less common, it can be a precursor to intermediates that are then converted to triazoles. For instance, intermediates derived from the dicarbonyl compound can be functionalized to incorporate a hydrazine or amidine moiety, which can then be cyclized to form the triazole ring.

Various methods for synthesizing 1,2,4-triazole derivatives have been developed, including the reaction of nitriles with hydroxylamine (B1172632) hydrochloride in the presence of a copper catalyst. isres.org Another approach involves the reaction of intermediates with 1,2,4-triazole in the presence of a base to form N-substituted triazole derivatives. nih.gov

| Starting Material | Reagents | Product |

| Nitriles | Hydroxylamine hydrochloride, Cu(OAc)2 | 1,2,4-Triazoles |

| Phenacyl chloride derivatives | 1,2,4-Triazole, NaHCO3 | N-substituted 1,2,4-triazoles |

Exploration in the Synthesis of other Complex Polycyclic Systems

The reactivity of this compound, extends to the synthesis of more complex polycyclic systems. By carefully choosing the reaction partners and conditions, it is possible to construct fused heterocyclic systems. For example, the reaction of methyl 2,4-dioxo-4-phenylbutanoate with a mixture of an aromatic aldehyde and propane-1,2-diamine can lead to the formation of pyrrol-2-ones, which can be further reacted with hydrazines to form pyrrolo[3,4-c]pyrazoles. researchgate.net

Multicomponent Reaction Strategies Involving the Compound as a Key Reactant

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex molecules in a single step from three or more starting materials. This compound, is an excellent substrate for MCRs due to its multiple reactive centers.

A notable example is the Biginelli reaction, which typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. mdpi.com While the classic Biginelli reaction uses ethyl acetoacetate, analogs like propyl 2,4-dioxovalerate can be employed to generate structural diversity.

Another significant application is in the synthesis of highly substituted pyrrole (B145914) derivatives through the one-pot multicomponent reaction of aldehydes, primary amines, and oxalacetate analogues. researchgate.net These reactions are synthetically efficient and environmentally friendly.

| Reaction Name | Reactants | Product |

| Biginelli-type Reaction | Aldehyde, Propyl 2,4-dioxovalerate, Urea | Dihydropyrimidinone derivative |

| Pyrrole Synthesis | Aldehyde, Primary amine, Propyl 2,4-dioxovalerate | Highly substituted pyrrole |

Investigation of Regioselectivity and Stereoselectivity in Derivative Formation

The presence of two distinct carbonyl groups in propyl 2,4-dioxovalerate raises questions of regioselectivity in its reactions. In the Knorr pyrazole synthesis, the reaction with a substituted hydrazine can potentially lead to two different regioisomers. The outcome is often dictated by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine. rsc.org Generally, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl group of the dicarbonyl compound. rsc.org

Stereoselectivity becomes a crucial aspect when new chiral centers are formed during the reaction. For instance, in the synthesis of pyrrolidine derivatives via multicomponent reactions, the relative stereochemistry of the newly formed stereocenters can often be controlled by the choice of reactants, catalysts, and reaction conditions. The diastereoselective synthesis of hydroindole cores, for example, has been achieved through a multicomponent approach. researchgate.net

Mechanistic Elucidation of Complex Transformation Pathways and Product Selectivity

The synthetic utility of this compound, is rooted in the rich and varied reactivity of its β-keto ester functionality. The presence of multiple reactive sites allows for a diverse array of chemical transformations, leading to a wide range of molecular architectures. Understanding the mechanistic underpinnings of these reactions is crucial for controlling product selectivity and optimizing synthetic routes. This section delves into the mechanistic elucidation of complex transformation pathways involving this versatile building block, drawing upon established principles of 1,3-dicarbonyl chemistry.

The reactivity of this compound, is primarily governed by the chemistry of the enolate formed upon deprotonation of the active methylene (B1212753) group at the C3 position. The resulting delocalized carbanion can act as a potent nucleophile, attacking a variety of electrophilic partners. The regioselectivity and stereoselectivity of these reactions are influenced by a number of factors, including the nature of the electrophile, the reaction conditions (solvent, temperature, and catalyst), and the inherent electronic and steric properties of the β-keto ester itself.

A key feature of 2,4-dioxovalerates is the presence of two carbonyl groups, which can lead to competition between different reaction pathways. For instance, in reactions with ambident electrophiles, the enolate can react at either the C3 carbon or the oxygen of the enolate, leading to C-alkylation or O-alkylation products, respectively. The principle of hard and soft acids and bases (HSAB) can often be used to predict the outcome of such reactions. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor reaction at the softer carbon atom.

Furthermore, the presence of the ester group allows for subsequent transformations, such as hydrolysis and decarboxylation, providing a pathway to substituted ketones. The interplay between these various reaction pathways can be harnessed to achieve significant molecular complexity from a relatively simple starting material.

One of the most important classes of reactions involving 2,4-dioxovalerates is their use in the synthesis of heterocyclic compounds. These reactions often proceed through a cascade of elementary steps, including condensation, cyclization, and aromatization. The mechanism of these transformations is highly dependent on the nature of the reaction partner. For example, reaction with hydrazines can lead to the formation of pyrazoles, while reaction with amidines can yield pyrimidines. The initial step in these reactions is typically a nucleophilic attack of the nitrogen-containing reagent on one of the carbonyl groups of the β-keto ester, followed by an intramolecular condensation and dehydration.

The following table summarizes some of the key transformation pathways of β-keto esters, which are analogous to the expected reactivity of this compound.

| Reaction Type | Reagents/Conditions | Product Type | Mechanistic Features |

| Alkylation | Alkyl halides, base | C-alkylated β-keto esters | SN2 reaction of the enolate with the alkyl halide. |

| Acylation | Acyl chlorides, base | C-acylated β-keto esters | Nucleophilic acyl substitution. |

| Knoevenagel Condensation | Aldehydes or ketones, base | α,β-unsaturated compounds | Nucleophilic addition of the enolate to the carbonyl, followed by dehydration. |

| Michael Addition | α,β-unsaturated carbonyls | 1,5-dicarbonyl compounds | Conjugate addition of the enolate. |

| Hantzsch Pyridine (B92270) Synthesis | Aldehyde, ammonia | Dihydropyridines | Multi-component reaction involving condensation and cyclization. |

| Paal-Knorr Pyrrole Synthesis | 1,4-dicarbonyl compounds | Pyrroles | Cyclization and dehydration. |

| Pyrazole Synthesis | Hydrazines | Pyrazoles | Condensation with both carbonyl groups, followed by cyclization and dehydration. |

The product selectivity in these complex transformations is often a delicate balance of kinetic and thermodynamic control. For instance, in the alkylation of the enolate, the formation of the C-alkylated product is generally thermodynamically favored, while the O-alkylated product may be formed under kinetic control, especially with hard electrophiles and in polar aprotic solvents. The choice of base can also play a critical role in determining the regioselectivity of deprotonation and the subsequent reaction pathway.

In multicomponent reactions, where several reactants are combined in a single pot to form a complex product, the elucidation of the reaction mechanism can be particularly challenging. These reactions often involve a network of competing and sequential elementary steps. Understanding the relative rates of these steps is essential for optimizing the reaction conditions to favor the formation of the desired product. For example, in the Hantzsch pyridine synthesis, the order of bond formation can vary depending on the specific reactants and catalysts used.

Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like Propyl 2,4-dioxovalerate, monosodium salt, a suite of NMR experiments would be required for full structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For Propyl 2,4-dioxovalerate, one would expect to observe distinct signals corresponding to the protons of the propyl group and the core valerate (B167501) structure.

Propyl Group: The propyl group (–OCH₂CH₂CH₃) would typically exhibit three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons attached to the ester oxygen. The chemical shifts of these protons are influenced by the electronegativity of the adjacent oxygen atom.

Valerate Backbone: The protons on the valerate backbone would also produce characteristic signals. The methylene protons (–CH₂–) situated between the two carbonyl groups would likely appear as a singlet, while the terminal methyl protons (–COCH₃) would also be a singlet at a different chemical shift.

A hypothetical ¹H NMR data table for Propyl 2,4-dioxovalerate is presented below based on general principles and comparison with similar structures.

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |

| –OCH₂CH₂CH ₃ | ~0.9 | Triplet | 3H |

| –OCH₂CH ₂CH₃ | ~1.7 | Sextet | 2H |

| –OCH ₂CH₂CH₃ | ~4.2 | Triplet | 2H |

| –COCH ₂CO– | ~3.8 | Singlet | 2H |

| –COCH ₃ | ~2.3 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in Propyl 2,4-dioxovalerate would give rise to a distinct signal.

Carbonyl Carbons: The three carbonyl carbons (two ketones and one ester) would resonate at the downfield end of the spectrum (typically 160-210 ppm).

Propyl Group Carbons: The three carbon atoms of the propyl group would show distinct signals, with the carbon attached to the oxygen (–OCH₂) appearing most downfield among the three.

Valerate Backbone Carbons: The methylene carbon and the methyl carbon of the valerate backbone would also have characteristic chemical shifts.

A hypothetical ¹³C NMR data table is provided below.

| Carbon Assignment | Hypothetical Chemical Shift (ppm) |

| –OCH₂CH₂C H₃ | ~10 |

| –OCH₂C H₂CH₃ | ~22 |

| –OC H₂CH₂CH₃ | ~67 |

| –COC H₂CO– | ~48 |

| –COC H₃ | ~29 |

| –C OCH₃ | ~200 |

| –CH₂C O– | ~195 |

| –OC O– | ~165 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To confirm the connectivity of the atoms, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For the propyl group, cross-peaks would be expected between the –OCH₂– and –CH₂CH₃ protons, and between the –CH₂CH₃ and –CH₂CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity around quaternary carbons and carbonyl groups, thus piecing together the entire molecular structure. For instance, correlations from the –OCH₂– protons to the ester carbonyl carbon would confirm the propyl ester functionality.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds. For Propyl 2,4-dioxovalerate, derivatization might be necessary to increase its volatility, especially for the monosodium salt form. The mass spectrum would show the molecular ion peak, which corresponds to the mass of the molecule. Fragmentation would likely occur at the ester linkage and adjacent to the carbonyl groups, providing valuable structural clues.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a more versatile technique for non-volatile and thermally labile compounds, making it well-suited for the analysis of the monosodium salt of Propyl 2,4-dioxovalerate. The compound would first be separated by liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) would be a common ionization technique. The resulting mass spectrum would provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments would further corroborate the proposed structure.

A hypothetical fragmentation data table for Propyl 2,4-dioxovalerate is presented below.

| m/z (mass-to-charge ratio) | Hypothetical Fragment Ion | Fragment Structure |

| 172 | [M - H]⁻ (for the free acid) | C₈H₁₁O₄ |

| 129 | [M - C₃H₇]⁻ | C₅H₅O₄ |

| 85 | [CH₃COCH₂CO]⁻ | C₄H₅O₂ |

| 43 | [CH₃CO]⁺ | C₂H₃O |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS data for this compound, is not available in the reviewed literature. This technique would typically be used to determine the mass-to-charge ratio of the intact molecule and its fragments, confirming its molecular weight and providing insights into its structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Characterization

Detailed IR spectroscopic data for this compound, has not been found. IR spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, one would expect to observe characteristic peaks for the carboxylate salt, ketone, and ester functional groups.

Elemental Analysis for Empirical Formula Confirmation and Purity Verification

Specific elemental analysis data for this compound, is not documented in the available scientific literature. This method is crucial for determining the elemental composition of a compound, which allows for the verification of its empirical formula and an assessment of its purity.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis

There are no published X-ray crystallography studies for this compound. This technique, when applicable to a crystalline solid, provides the precise three-dimensional arrangement of atoms in the crystal lattice, offering definitive information about the molecule's structure and stereochemistry.

Computational and Theoretical Investigations of Propyl 2,4 Dioxovalerate, Monosodium Salt and Its Derivatives

Molecular Modeling and Docking Studies of Derived Chemical Scaffolds

No molecular modeling or docking studies have been published for chemical scaffolds derived from Propyl 2,4-dioxovalerate, monosodium salt. Such studies would typically involve the use of computational software to predict the binding affinity and interaction of these scaffolds with biological targets, such as proteins or enzymes. The process would involve generating 3D models of the ligands and the target, followed by docking simulations to identify potential binding modes and estimate binding energies. However, no such investigations have been reported for derivatives of this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Analysis and Reactivity Prediction

There are no published quantum chemical calculations, including Density Functional Theory (DFT) studies, that analyze the electronic structure or predict the reactivity of this compound. These calculations would provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding its chemical behavior. Without such studies, data on its electronic properties and reactivity indices remain unavailable.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Transformations

A search of the scientific literature reveals no reaction pathway analyses or transition state modeling for synthetic transformations involving this compound. This type of computational investigation is used to elucidate reaction mechanisms, identify intermediates and transition states, and calculate activation energies. The absence of this research means that the mechanistic details of its synthesis and subsequent reactions have not been computationally modeled.

Conformation Analysis and Conformational Preferences of the Dioxovalerate Moiety and its Derivatives

There is no available research on the conformational analysis or conformational preferences of the dioxovalerate moiety within this compound or its derivatives. Conformational analysis would involve calculating the potential energy surface of the molecule as a function of its rotatable bonds to identify stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's three-dimensional structure and how it influences its properties and interactions.

In Silico Screening and Library Design for Novel Chemical Entity Discovery

No in silico screening campaigns or library designs based on the this compound scaffold have been reported in the scientific literature. These computational techniques are employed in drug discovery to virtually screen large libraries of compounds against a biological target or to design new libraries of molecules with desired properties. The lack of such reports suggests this compound has not been a focus of large-scale virtual screening efforts.

Theoretical Aspects of Anionic Species Stability and Reactivity in Solution

There are no specific theoretical studies on the stability and reactivity of the anionic species of this compound in solution. Such studies would typically employ computational methods to investigate the effects of solvation on the anion's structure, stability, and reactivity, often using implicit or explicit solvent models. The charge distribution, pKa, and interaction with solvent molecules would be key parameters of interest, but this information has not been computationally determined for this specific anion.

Advanced Research Applications and Future Perspectives in Chemical Science

Role as a Versatile Synthon in Contemporary Organic Synthesis and Drug Discovery Lead Generation

The core value of propyl 2,4-dioxovalerate and its analogs in organic chemistry lies in their function as versatile synthons, or synthetic building blocks. The presence of two ketone functionalities and an ester group provides multiple reaction sites, allowing for the construction of complex molecular architectures, particularly heterocyclic compounds. These heterocyclic scaffolds are of immense interest in drug discovery.

The process of lead generation in drug discovery aims to identify novel compounds that exhibit a balance of potency, suitable physicochemical properties, and low toxicity risk, serving as the best possible starting points for optimization into a potential drug candidate. sci-hub.senih.gov The ability of dioxovalerates to efficiently generate diverse libraries of complex molecules makes them highly valuable in this initial phase. nih.gov

A primary application of alkyl 2,4-dioxovalerates is in the synthesis of pyrazole (B372694) derivatives. Through condensation reactions with hydrazine (B178648) and its derivatives, the dioxovalerate core can be readily transformed into substituted pyrazoles. This reactivity has been exploited to create more complex fused heterocyclic systems, such as 1H-pyrazolo[3,4-b]pyridines. researchgate.net Furthermore, three-component reactions involving alkyl 2,4-dioxopentanoates, aromatic aldehydes, and diamines have been shown to produce substituted 2,5-dihydro-1H-pyrrol-2-ones, demonstrating the synthon's utility in multi-component strategies that build molecular complexity in a single step. researchgate.net

The key advantage of using propyl 2,4-dioxovalerate as a synthon is its capacity to introduce a specific arrangement of atoms into a target molecule, which can then be further elaborated. This facilitates the rapid exploration of chemical space, a crucial activity in the search for new lead compounds for therapeutic development. e-bookshelf.de

Exploration of Derivatives in Agrochemical Active Ingredient Development

The structural motifs accessible from propyl 2,4-dioxovalerate have found application in the development of new agrochemical agents. Research has focused on creating derivatives that can influence plant physiology or act as pesticides. While the parent compound is not active, its derivatives have shown promise.

Many commercial plant growth regulators function by inhibiting the biosynthesis of natural plant hormones like gibberellin. ahdb.org.uk Research into new active ingredients is ongoing, and derivatives of synthetic phytohormones are a known area of exploration. mdpi.com In this context, a notable derivative synthesized from a 2,4-dioxovalerate precursor has demonstrated potential as a plant growth stimulator. Specifically, an N-[6-(3,5-dimethylpyrazol-1-yl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanoylamide, which utilizes a pyrazolo[3,4-b]pyridine scaffold derived from a dioxovalerate, was found to have a growth-stimulating effect on winter wheat crops in field experiments. researchgate.net

The table below summarizes the findings for this specific derivative.

| Derivative Class | Specific Compound | Application Area | Observed Effect |

| Pyrazolo[3,4-b]pyridine | N-[6-(3,5-dimethylpyrazol-1-yl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanoylamide | Plant Growth Regulation | Growth stimulation in winter wheat crops researchgate.net |

While this demonstrates a successful application in plant growth regulation, the exploration of dioxovalerate derivatives as insecticides is less documented in available literature. The development pathway from a versatile synthon to a viable agrochemical active ingredient highlights the broad potential of this chemical scaffold.

Potential Contributions to Materials Science and Polymer Chemistry

In materials science, molecules that can serve as monomers—the repeating units that form a polymer—are fundamental. msu.edu Propyl 2,4-dioxovalerate, with its multiple reactive carbonyl groups, possesses the theoretical potential to act as a novel monomer or as a cross-linking agent to create new polymeric materials.

The functional groups within the molecule could, in principle, participate in polymerization reactions. For example, the ketone groups could undergo reactions to form polymer backbones, or the entire molecule could be used to link different polymer chains together, a process known as cross-linking. kowachemical.com This could lead to the development of polymers with unique properties, such as enhanced thermal stability or specific mechanical characteristics. The presence of a pendent propyl group also offers a site for modification to tune the final properties of the material.

However, while the chemical structure of propyl 2,4-dioxovalerate is suggestive of these applications, its use in materials science and polymer chemistry is not yet well-established. The field represents a significant area for future research, where the compound could be explored for creating specialty polymers, resins, or other advanced materials. The development of customized catalysts could be key to controlling the polymerization of such functional monomers. msu.edu

Innovations in Catalyst Development

The design of catalysts is crucial for advancing chemical synthesis. This involves not only the catalytic metal center but also the organic molecules, or ligands, that bind to it and modulate its reactivity. nih.gov The structure of propyl 2,4-dioxovalerate contains a β-dicarbonyl motif, a well-known chelating agent capable of binding to metal ions.

This structural feature suggests that dioxovalerate scaffolds could be developed into novel ligands for transition metal catalysis. Ligands play a critical role in determining a catalyst's performance, influencing its activity, selectivity, and stability. abcr.comutep.edu By modifying the propyl ester group or other parts of the dioxovalerate backbone, a family of ligands could be synthesized with tunable electronic and steric properties. These new ligands could then be used to create catalysts for a range of chemical transformations.

Furthermore, the field of organocatalysis uses small organic molecules, rather than metal complexes, to catalyze reactions. The chiral centers and functional groups that can be incorporated into derivatives of dioxovalerates make them potential candidates for development as new organocatalysts. For instance, chiral derivatives could be used in asymmetric synthesis to produce enantiomerically pure compounds. abcr.com While the potential is clear from a chemical structure standpoint, dedicated research into the application of dioxovalerate scaffolds as either ligands or organocatalysts remains an emerging area.

Identification of Unexplored Reactivity Modes and Emerging Transformation Strategies

While the classical reactivity of propyl 2,4-dioxovalerate involves condensation reactions, ongoing research seeks to uncover new and more sophisticated transformations. The complexity of the molecule, with three distinct carbonyl groups, offers opportunities for selective chemical reactions that are still being explored.

One significant area of emerging research is asymmetric synthesis. The asymmetric hydrogenation of the related ethyl 2,4-dioxovalerate using chiral rhodium or ruthenium catalysts has been shown to produce chiral lactones (2-hydroxy-4-methyltetrahydrofuran-2-one). This demonstrates that the prochiral centers within the dioxovalerate can be targeted to create stereochemically defined products, which is of high importance in the synthesis of pharmaceuticals and other bioactive molecules.

Another emerging strategy involves complex, multi-component reactions where the dioxovalerate participates in a cascade of bond-forming events. The reaction of methyl 2,4-dioxopentanoate with aromatic aldehydes and propane-1,2-diamine to form pyrrol-2-ones is one such example. researchgate.net Further investigation into these products revealed that they can undergo subsequent transformations, such as ring-chain tautomerism or rearrangement into different heterocyclic systems like pyrazoles. researchgate.net This highlights an unexplored reactivity mode where the initial product can be used as a substrate for further diversification. Future work will likely focus on developing catalysts and conditions to selectively target one of the three carbonyl groups, enabling even greater control over synthetic outcomes.

Challenges and Opportunities in the Scalable and Sustainable Synthesis

The transition of a chemical from a laboratory reagent to a commercially viable building block depends on the ability to produce it on a large scale in a safe, cost-effective, and environmentally responsible manner. The synthesis of propyl 2,4-dioxovalerate, monosodium salt, and its alkyl ester analogs presents both challenges and opportunities in this regard.

The common laboratory synthesis of the related ethyl 2,4-dioxovalerate involves a Claisen condensation between diethyl oxalate (B1200264) and acetone (B3395972) using a strong base like sodium ethoxide in ethanol (B145695) at low temperatures (-5 °C). chemicalbook.com

| Aspect | Challenge | Opportunity |

| Reagents | Use of stoichiometric amounts of sodium ethoxide, a moisture-sensitive and hazardous strong base. | Development of a catalytic method using a less hazardous, sub-stoichiometric base to reduce waste and improve safety. |

| Energy | The reaction requires sub-zero temperatures (-5 °C), which is energy-intensive on an industrial scale. chemicalbook.com | Investigating alternative reaction pathways or catalysts that allow the condensation to proceed efficiently at ambient or elevated temperatures, reducing cooling costs. |

| Solvents | The synthesis uses ethanol as a solvent, and the workup requires extraction with ethyl acetate, generating significant solvent waste. chemicalbook.com | Exploration of solvent-free reaction conditions or the use of greener, recyclable solvents to minimize environmental impact. |

| Workup | The process involves quenching with acid and liquid-liquid extraction, which can be cumbersome at scale and generates aqueous waste streams. | Designing a process that allows for direct crystallization of the product or salt, minimizing downstream processing steps and waste generation. |

Addressing these challenges through the principles of green chemistry presents a significant opportunity. Innovations in catalysis, process intensification (such as using continuous flow reactors), and the use of more sustainable raw materials could lead to a more efficient and environmentally benign manufacturing process for this valuable chemical intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.